molecular formula C13H26N2 B11890991 2-(1-Ethylpiperidin-2-yl)azepane

2-(1-Ethylpiperidin-2-yl)azepane

Cat. No.: B11890991
M. Wt: 210.36 g/mol
InChI Key: AHUOOIMPGMLGTN-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, a Pd/LA-catalyzed decarboxylation reaction can be used to form the azepane ring under mild conditions . Another method involves the use of multicomponent heterocyclization reactions, which allow for the formation of the azepane scaffold in a one-pot procedure .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted azepanes, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Ethylpiperidin-2-yl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an opioid analgesic, it interacts with opioid receptors to produce analgesia and sedation .

Comparison with Similar Compounds

Similar Compounds

    Azepane: A seven-membered ring compound with similar structural features.

    Piperidine: A six-membered ring compound commonly found in medicinal chemistry.

    Benzodiazepines: Compounds with a fused benzene and diazepine ring system.

Uniqueness

2-(1-Ethylpiperidin-2-yl)azepane is unique due to its specific ring structure, which combines the properties of both azepane and piperidine.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-(1-ethylpiperidin-2-yl)azepane

InChI

InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3

InChI Key

AHUOOIMPGMLGTN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2CCCCCN2

Origin of Product

United States

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